molecular formula C11H17NO B1592993 5-tert-Butyl-2-methoxyaniline CAS No. 3535-88-4

5-tert-Butyl-2-methoxyaniline

Cat. No. B1592993
CAS RN: 3535-88-4
M. Wt: 179.26 g/mol
InChI Key: KKWCHQCOINWUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-methoxyaniline, also known as 2-Amine-4-tert-butylanisole or 5-tert-Butyl-o-anisidine, is a chemical compound with the molecular formula C₁₁H₁₇NO . It is an organic compound that is widely used in various fields such as pharmaceuticals, dyes, and agrochemicals.


Molecular Structure Analysis

The molecular weight of 5-tert-Butyl-2-methoxyaniline is 179.26 g/mol . The compound’s structure includes a tert-butyl group and a methoxy group attached to an aniline .


Physical And Chemical Properties Analysis

5-tert-Butyl-2-methoxyaniline is a solid at room temperature. It has a melting point of 29-30 °C and a boiling point of 204-208 °C. The density of this compound is 0.988 g/mL at 25 °C .

Scientific Research Applications

Analytical Chemistry Applications

  • Capillary Gas Chromatography : 5-tert-Butyl-2-methoxyaniline derivatives are utilized in capillary gas chromatography for the simultaneous quantitative determination of catecholamine metabolites and estimation of serotonin metabolites in urine. This method aids in the diagnosis and follow-up of patients with functional tumors and inborn errors of metabolism, such as tyrosyluria and phenylketonuria (Muskiet et al., 1981).

Chemical Synthesis and Characterization

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in various biologically active compounds, is synthesized from 5-tert-Butyl-2-methoxyaniline derivatives. Its efficient synthetic method is crucial for producing compounds like omisertinib (AZD9291) (Zhao et al., 2017).
  • Nucleophilic Reactions : The compound is involved in nucleophilic reactions with alkoxides and alkyllithium reagents, leading to various derivatives used in chemical research (Kubota et al., 2003).

Medical and Biological Research

  • Antioxidant Studies : Derivatives of 5-tert-Butyl-2-methoxyaniline, like Butylated hydroxyanisole (BHA), have been investigated for their antioxidant properties and potential anti-inflammatory activity against chronic periodontal diseases (Murakami et al., 2006).

Material Science and Catalysis

  • Spin Interaction Studies in Zinc Complexes : Schiff and Mannich bases of 5-tert-Butyl-2-methoxyaniline are used to understand spin interactions in zinc complexes, which has implications in material science and catalysis (Orio et al., 2010).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-tert-butyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLFDQLMFMTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-methoxyaniline

CAS RN

3535-88-4
Record name 5-tert-Butyl-o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
5-tert-Butyl-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
5-tert-Butyl-2-methoxyaniline
Reactant of Route 5
Reactant of Route 5
5-tert-Butyl-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
5-tert-Butyl-2-methoxyaniline

Citations

For This Compound
7
Citations
C Martinez - 2019 - scholarworks.calstate.edu
2 plastics. 1, 7, 9 However, despite Bakeland’s success in finding a practical application for Bakelite, the product remained uncharacterized and the linkage groups between the pairs of …
Number of citations: 4 scholarworks.calstate.edu
E Giacomini, R Buonfiglio, M Masetti… - … Chemistry & High …, 2015 - ingentaconnect.com
The hERG potassium channel is currently emerging as a potential target for the treatment of some forms of arrhythmias or to contrast an unintentional channel block caused by drugs. …
Number of citations: 9 www.ingentaconnect.com
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
H Tsue, K Matsui, K Ishibashi… - The Journal of …, 2008 - ACS Publications
To investigate the solid-state complexation of nitrogen-bridged calixarene analogues, azacalix[7]arene heptamethyl ether 1 has been prepared by applying a “5 + 2”-fragment coupling …
Number of citations: 46 pubs.acs.org
T Hooda, S Sharma, N Goyal - Indian Journal of …, 2019 - pdfs.semanticscholar.org
Aim/Background: Due to this increasing problem of antibiotic resistance, the number of different antibiotics available is dwindling and there are only a handful of new antibiotics in the …
Number of citations: 1 pdfs.semanticscholar.org
T Hooda, S Sharma, N Goyal - Indian Journal of Pharmaceutical Education …, 2020 - ijper.org
Background: Due to this increasing predicament of antibiotic confrontation, the lot of distinct antibiotics available is dwindling and there are only smatterings of new antibiotics in the …
Number of citations: 1 ijper.org
J Yin - 2022 - search.proquest.com
… While when added 5-tert-Butyl-2-methoxyaniline, 1.18 was not observed. Other activation methods did not seem promising (entry 2 and 3). Addition of propylphosphonic anhydride also …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.